molecular formula C9H9N3O5 B1623724 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- CAS No. 6281-26-1

2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-

Cat. No.: B1623724
CAS No.: 6281-26-1
M. Wt: 239.18 g/mol
InChI Key: TUTQORSNAITDSX-ONNFQVAWSA-N
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Chemical Reactions Analysis

Types of Reactions

Furmethoxadone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amino derivatives, and substituted furmethoxadone compounds .

Scientific Research Applications

Furmethoxadone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Its antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Medicine: Furmethoxadone is investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: It is used in the formulation of antibacterial agents for various applications.

Mechanism of Action

Furmethoxadone exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furmethoxadone is unique due to its specific oxazolidinone ring structure, which contributes to its distinct antibacterial activity. Its ability to inhibit bacterial protein synthesis sets it apart from other nitrofuran derivatives .

Properties

CAS No.

6281-26-1

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

5-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H9N3O5/c1-6-5-11(9(13)16-6)10-4-7-2-3-8(17-7)12(14)15/h2-4,6H,5H2,1H3/b10-4+

InChI Key

TUTQORSNAITDSX-ONNFQVAWSA-N

Isomeric SMILES

CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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